molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid

Cat. No. B1523362
CAS RN: 1184267-73-9
M. Wt: 250.29 g/mol
InChI Key: WVGMJMBSFUOULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known as 3-Methyl-2-phenylcarbamoylmethylpropanamide, is an organic compound belonging to the class of carboxylic acids and amides. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Hydrogen Bonding and Polymorphism

Research on amino alcohols and their salts with quinaldinate has provided insights into hydrogen bonding and polymorphism, where different amino alcohols, including those structurally similar to the compound of interest, have been synthesized and analyzed for their crystal structures. These studies reveal the significance of NH3+ and carboxylate moieties in forming distinct hydrogen bonding patterns and π-π stacking interactions, leading to various polymorphic forms. Such insights are critical for understanding the physical properties and stability of pharmaceutical compounds (Podjed & Modec, 2022).

Carbamate Formation

Investigations into carbamate formation, particularly in systems involving amino alcohols like 2-amino-2-methyl-1-propanol, under different CO2 loadings and temperatures have provided valuable data for the development of carbon capture and storage (CCS) technologies. These studies, through techniques like nuclear magnetic resonance (NMR) spectroscopy, help in understanding the kinetics and thermodynamics of carbamate formation, a reaction relevant to the environmental and pharmaceutical industries (Ciftja, Hartono, & Svendsen, 2014).

Antimicrobial Activity

The synthesis of N-substituted-β-amino acid derivatives, incorporating various moieties such as 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline, highlights the potential of these compounds in antimicrobial applications. Some synthesized derivatives have shown promising antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis. This line of research opens avenues for developing new antimicrobial agents (Mickevičienė et al., 2015).

Organometallic Chemistry and Antibacterial Activity

The exploration of organometallic compounds, including those with carboxylic acid derivatives, in medicinal chemistry, provides a novel approach to drug development. The synthesis of planar chiral organometallic compounds and their evaluation against bacterial strains showcase the integration of organometallic chemistry into the search for new antibacterial agents. Although the initial results may not always show high activity, they contribute significantly to the understanding and development of organometallic antibiotics (Patra, Merz, & Metzler-Nolte, 2012).

Propionic Acid Recovery

The recovery of propionic acid from aqueous solutions using reactive extraction methods underscores the importance of such compounds in industrial applications. Studies focused on the extraction efficiency and mechanisms provide essential data for the design of processes in the chemical, pharmaceutical, and food industries. These methods aim to improve the sustainability and efficiency of production processes by recovering valuable carboxylic acids from waste streams (Keshav, Chand, & Wasewar, 2009).

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMJMBSFUOULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Reactant of Route 5
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.